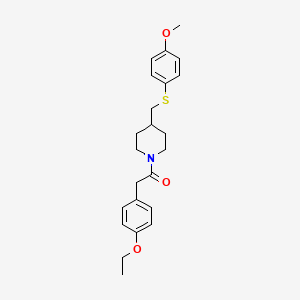
1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea” is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a pyrazole ring, a pyridine ring, and a urea group .
Molecular Structure Analysis
The molecule contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the urea group) can increase solubility in polar solvents .Aplicaciones Científicas De Investigación
Antileishmanial Activity
Leishmaniasis is a tropical disease caused by Leishmania parasites transmitted through sandfly bites. Researchers have investigated the antileishmanial potential of this compound. In vitro studies demonstrated that compound 13 exhibits superior antipromastigote activity against Leishmania aethiopica clinical isolates, with an IC50 value of 0.018. This activity surpasses standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. Compound 14 and 15 were found to inhibit Plasmodium berghei growth significantly, with suppression rates of 70.2% and 90.4%, respectively. These results suggest that the hydrazine-coupled pyrazole derivatives hold promise as potential antimalarial agents .
NAMPT Activation
In a separate study, researchers discovered that this compound acts as a potent activator of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT plays a crucial role in cellular energy metabolism and has implications in various diseases. The compound’s ability to activate NAMPT while attenuating CYP inhibition makes it an interesting candidate for further investigation .
Chemical Structure and Properties
The compound’s chemical structure consists of a cyclopentyl group, a pyrazole ring, and a urea moiety. Its properties, including solubility, stability, and reactivity, are essential considerations for drug development .
Molecular Docking
A molecular simulation study revealed that compound 13 fits well into the active site of Lm-PTR1 (a target enzyme in Leishmania), with a lower binding free energy. This finding supports its potent antileishmanial activity .
Potential Pharmacophores
Given its dual antileishmanial and antimalarial effects, researchers consider the hydrazine-coupled pyrazole derivatives as potential pharmacophores for developing safe and effective drugs against these diseases .
Mecanismo De Acción
Target of Action
The primary target of this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and energy production .
Mode of Action
This compound acts as a potent activator of NAMPT . By binding to NAMPT, it enhances the enzyme’s activity, leading to increased production of NAD+. This increase in NAD+ levels can influence various cellular processes, including energy metabolism, DNA repair, and cell survival .
Biochemical Pathways
The activation of NAMPT by this compound affects the NAD+ salvage pathway . This pathway recycles nicotinamide, a product of NAD+ consumption, back into NAD+. By boosting NAMPT activity, the compound enhances the efficiency of this recycling process, thereby maintaining cellular NAD+ levels .
Result of Action
The activation of NAMPT and the subsequent increase in NAD+ levels can have several cellular effects. For instance, it can enhance cellular metabolism and energy production, promote DNA repair mechanisms, and influence cell survival and longevity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopentyl-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-21-11-13(10-19-21)15-12(5-4-8-17-15)9-18-16(22)20-14-6-2-3-7-14/h4-5,8,10-11,14H,2-3,6-7,9H2,1H3,(H2,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJAYZYGFYXWOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

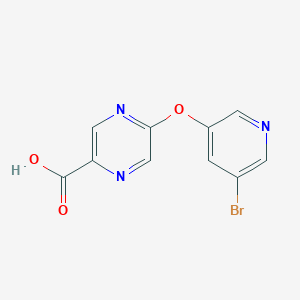

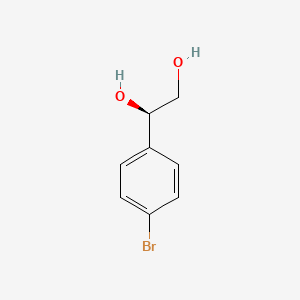
![N-[[4-[4-(4-Methylphenyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2389960.png)

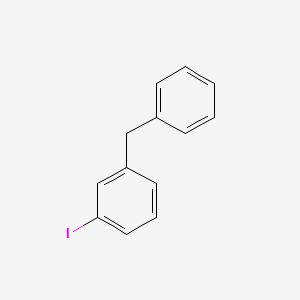
![N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2389964.png)
![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2389967.png)
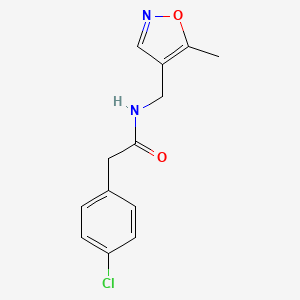
![2-[3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2389969.png)
![N-(benzo[d]thiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2389973.png)
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B2389975.png)

